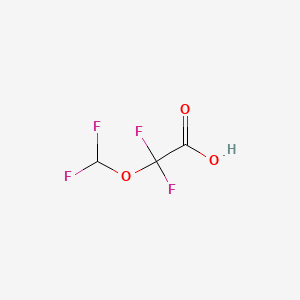
2-(difluoromethoxy)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethoxy)-2,2-difluoroacetic acid (CHF2OCF2CO2H) is a fluorinated organic compound identified as a metabolite of enflurane, an inhalation anesthetic . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two fluorine atoms replacing hydrogen atoms on the alpha carbon .
Métodos De Preparación
The preparation of difluoromethoxydifluoroacetic acid involves several synthetic routes. One method includes the oxidative dehalogenation of enflurane (CHF2OCF2CHCIF) catalyzed by cytochrome P-450 in the presence of NADPH and O2 .
Análisis De Reacciones Químicas
2-(difluoromethoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(difluoromethoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of difluoromethoxydifluoroacetic acid involves its formation through the oxidative dehalogenation of enflurane catalyzed by cytochrome P-450 . This reaction requires NADPH and O2 and results in the cleavage of the C-H bonds in enflurane, leading to the formation of difluoromethoxydifluoroacetic acid, chloride, and fluoride ions .
Comparación Con Compuestos Similares
2-(difluoromethoxy)-2,2-difluoroacetic acid can be compared with other fluorinated carboxylic acids such as:
Difluoroacetic acid (CHF2COOH): A structural analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms on the alpha carbon, making it more acidic and hydrophobic compared to difluoromethoxydifluoroacetic acid.
The uniqueness of difluoromethoxydifluoroacetic acid lies in its specific structure and formation as a metabolite of enflurane, which provides insights into the metabolic pathways and potential toxicological effects of fluorinated anesthetics .
Propiedades
Número CAS |
75780-06-2 |
|---|---|
Fórmula molecular |
C3H2F4O3 |
Peso molecular |
162.04 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
Clave InChI |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
SMILES canónico |
C(OC(C(=O)O)(F)F)(F)F |
Key on ui other cas no. |
75780-06-2 |
Sinónimos |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


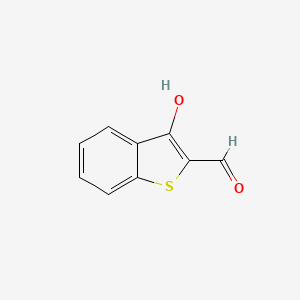

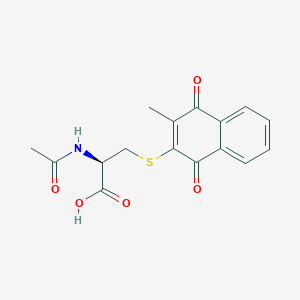

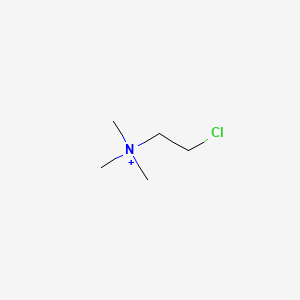

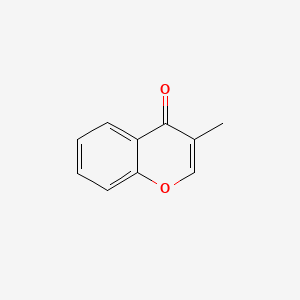
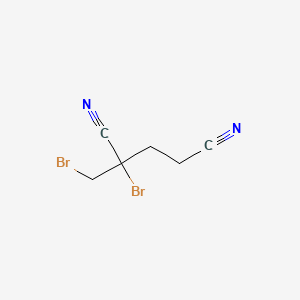


mercury](/img/structure/B1206855.png)
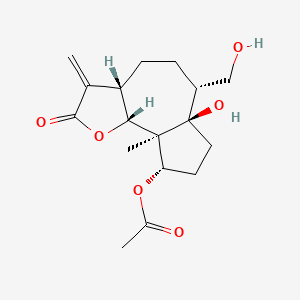
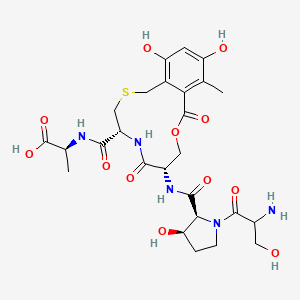
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
